molecular formula C26H32N8O6S3 B12690396 2,2'-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) sulphate CAS No. 97752-40-4

2,2'-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) sulphate

Cat. No.: B12690396
CAS No.: 97752-40-4
M. Wt: 648.8 g/mol
InChI Key: WWRWMNINCJHQAP-UHFFFAOYSA-N
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Description

2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) sulphate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of ethylene, imino, phenylene, azo, and thiazolium groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) sulphate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Ethylene Bridge: This step involves the reaction of ethylene diamine with appropriate reagents to form the ethylene bridge.

    Introduction of Imino Groups: The imino groups are introduced through a reaction with suitable amines.

    Azo Coupling: The azo groups are formed by coupling reactions involving diazonium salts and aromatic amines.

    Thiazolium Ring Formation: The thiazolium rings are synthesized through cyclization reactions involving thioamides and halogenated compounds.

    Final Assembly: The final compound is assembled by combining the intermediate products under controlled conditions, followed by purification steps such as recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) sulphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert azo groups to amines using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogenated compounds or organometallic reagents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biological probe or imaging agent.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) sulphate involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways, metabolic pathways, or gene expression, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dithiocyanate
  • 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) dimethyl disulphate

Uniqueness

Compared to similar compounds, 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) sulphate stands out due to its specific structural features and the presence of sulphate groups, which may confer unique chemical and biological properties.

Properties

CAS No.

97752-40-4

Molecular Formula

C26H32N8O6S3

Molecular Weight

648.8 g/mol

IUPAC Name

N,N'-bis[2-ethoxy-4-[(3-methyl-1,3-thiazol-3-ium-2-yl)diazenyl]phenyl]ethane-1,2-diamine;sulfate

InChI

InChI=1S/C26H30N8O2S2.H2O4S/c1-5-35-23-17-19(29-31-25-33(3)13-15-37-25)7-9-21(23)27-11-12-28-22-10-8-20(18-24(22)36-6-2)30-32-26-34(4)14-16-38-26;1-5(2,3)4/h7-10,13-18H,5-6,11-12H2,1-4H3;(H2,1,2,3,4)

InChI Key

WWRWMNINCJHQAP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)N=NC2=[N+](C=CS2)C)NCCNC3=C(C=C(C=C3)N=NC4=[N+](C=CS4)C)OCC.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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